molecular formula C10H11BrFN B12084085 2-(5-Bromo-2-fluorophenyl)pyrrolidine

2-(5-Bromo-2-fluorophenyl)pyrrolidine

Cat. No.: B12084085
M. Wt: 244.10 g/mol
InChI Key: JTUHGZHAMMIAAS-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 5-bromo-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluorophenyl)pyrrolidine typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a base like sodium borohydride (NaBH4) to facilitate the reaction . The reaction mixture is often refluxed to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorophenyl)pyrrolidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Organometallic reagents such as Grignard reagents or lithium reagents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(5-Bromo-2-fluorophenyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-2-fluorophenyl)pyrrolidine is unique due to the combination of bromine and fluorine substitutions on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other pyrrolidine derivatives.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

2-(5-bromo-2-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11BrFN/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2

InChI Key

JTUHGZHAMMIAAS-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

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